molecular formula C19H22ClNO4S2 B3455362 5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide

5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide

Cat. No.: B3455362
M. Wt: 428.0 g/mol
InChI Key: DFZGXJMUNLWERK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides

Preparation Methods

The synthesis of 5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide product .

Chemical Reactions Analysis

5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may act as a carbonic anhydrase inhibitor, interfering with the enzyme’s function and leading to various biological effects .

Comparison with Similar Compounds

5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:

    N-cyclohexyl-2-methylbenzenesulfonamide: Similar in structure but lacks the 4-chlorophenyl group, which may affect its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S2/c1-14-7-10-18(26(22,23)17-11-8-15(20)9-12-17)13-19(14)27(24,25)21-16-5-3-2-4-6-16/h7-13,16,21H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZGXJMUNLWERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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